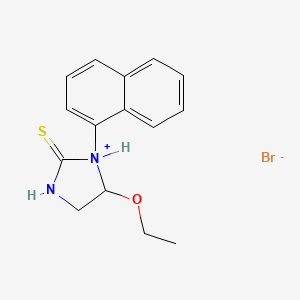
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is an organic compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a naphthyl group, an ethoxy group, and a thione group within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide typically involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The final product is obtained by treating the imidazolidine derivative with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
科学研究应用
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The naphthyl group may also interact with hydrophobic pockets within target molecules, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 3-(1-Naphthyl)-4-methoxy-imidazolidine-2-thione
- 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-one
- 3-(2-Naphthyl)-4-ethoxy-imidazolidine-2-thione
Uniqueness
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The hydrobromide salt form also enhances its stability and ease of handling compared to other similar compounds.
属性
CAS 编号 |
101564-83-4 |
|---|---|
分子式 |
C15H17BrN2OS |
分子量 |
353.3 g/mol |
IUPAC 名称 |
5-ethoxy-1-naphthalen-1-ylimidazolidin-1-ium-2-thione;bromide |
InChI |
InChI=1S/C15H16N2OS.BrH/c1-2-18-14-10-16-15(19)17(14)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H,16,19);1H |
InChI 键 |
XPQRTHIYLBTUSE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CNC(=S)[NH+]1C2=CC=CC3=CC=CC=C32.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


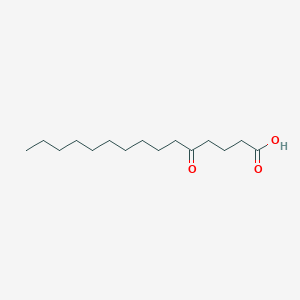
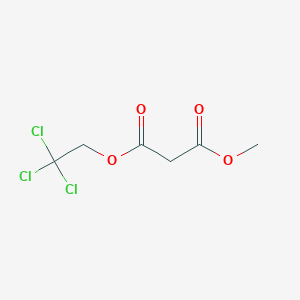
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
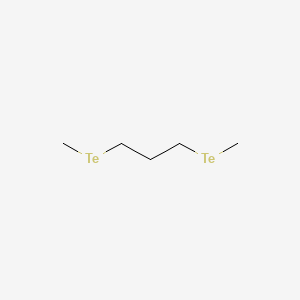
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
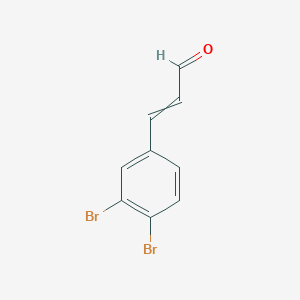
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
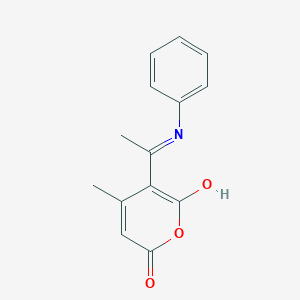
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
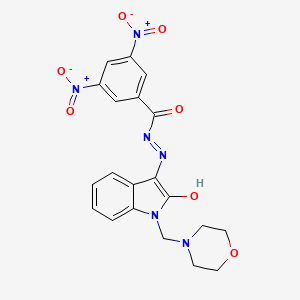

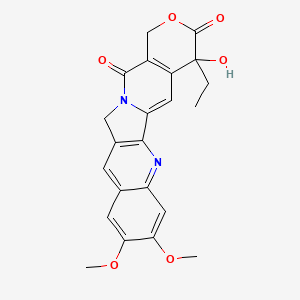
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
